4-Chloro-6-(4-chlorophenethyl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-[2-(4-chlorophenyl)ethyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-10-4-1-9(2-5-10)3-6-11-7-12(14)16-8-15-11/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFBJFOQOOHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-Methoxypyrimidine
- Prepared by introducing methoxy groups at the 6-position on a pyrimidine ring bearing a chlorine at the 4-position.
- Conversion to 4-chloro-6-hydroxypyrimidine can be achieved by treatment with dry hydrogen halides (HCl preferred) in a solvent at controlled temperatures (5–30 °C) and pressures (0.1 to 20 bar, preferably 0.5 to 3 bar).
- The hydroxypyrimidine intermediate precipitates out and can be isolated by filtration with high purity and yield (HPLC yield ~99.1%).
Synthesis of 4,6-Dichloropyrimidine from 4-Chloro-6-Methoxypyrimidine
- The 4,6-dichloropyrimidine intermediate is synthesized by reacting 4-chloro-6-methoxypyrimidine with phosphorus oxychloride in the presence of anhydrous organic amines such as triethylamine or dimethylformamide.
- The reaction is conducted at elevated temperatures (70–115 °C, preferably 80–105 °C) for 3–8 hours.
- Excess phosphorus oxychloride is removed by reduced pressure distillation at 50–105 °C under 0.05–0.095 MPa vacuum.
- The reaction mixture is then added dropwise to an ice-water mixture at 0–5 °C to precipitate the product.
- Organic solvent extraction (ethylene dichloride or methylene dichloride) and crystallization at low temperatures (-2 to -5 °C) yield high-purity 4,6-dichloropyrimidine with yields up to 95.6%.
Table 1: Key Reaction Parameters for 4,6-Dichloropyrimidine Synthesis
| Parameter | Range / Value | Notes |
|---|---|---|
| Reaction temperature | 70–115 °C (opt. 80–105 °C) | Controlled heating with organic amine |
| Reaction time | 3–8 hours | Sufficient for complete conversion |
| Vacuum distillation temperature | 50–105 °C | Removes excess phosphorus oxychloride |
| Vacuum pressure | -0.05 to -0.095 MPa | Ensures efficient distillation |
| Precipitation temperature | 0–5 °C | Controls hydrolysis and product purity |
| Organic solvents used | Ethylene dichloride, dichloromethane | For extraction and crystallization |
| Product purity | Up to 99.6% | Verified by HPLC and crystallography |
| Product yield | Up to 95.6% | High efficiency and reproducibility |
Specific Synthesis of 4-Chloro-6-(4-chlorophenethyl)pyrimidine
While direct literature detailing the exact preparation of 4-Chloro-6-(4-chlorophenethyl)pyrimidine is limited, the general strategy involves:
- Starting from 4,6-dichloropyrimidine or 4-chloro-6-methoxypyrimidine intermediates.
- Nucleophilic substitution at the 6-position with 4-chlorophenethyl nucleophiles (e.g., 4-chlorophenethylamine or 4-chlorophenethyl halides) under controlled conditions.
- The 4-chloro substituent at the 4-position remains intact during these substitution reactions.
- Reaction conditions typically include heating in polar aprotic solvents, sometimes with catalysts or bases to facilitate substitution.
Research Findings and Notes
- The substituent on the 6-position phenyl ring significantly affects the reaction outcome and conditions, necessitating optimization for the 4-chlorophenethyl group.
- Use of anhydrous conditions and dry reagents is critical to avoid hydrolysis of reactive intermediates such as phosphorus oxychloride and to maximize yields.
- The removal of excess reagents by vacuum distillation and careful temperature control during precipitation are essential to obtain high-purity products and reduce environmental impact.
- Recycling of solvents and reagents like phosphorus oxychloride and organic amines is feasible and economically beneficial.
Summary Table of Preparation Methods
| Step | Method/Conditions | Outcome/Remarks |
|---|---|---|
| Synthesis of 4-chloro-6-methoxypyrimidine | Reaction of pyrimidine precursors with methoxy reagents | Intermediate for further chlorination |
| Conversion to 4,6-dichloropyrimidine | Reaction with phosphorus oxychloride + organic amine, 80–105 °C, 3–8 h | High yield (95.6%), high purity (99.6%) |
| Removal of excess reagents | Reduced pressure distillation at 50–105 °C under vacuum | Prevents side reactions, improves yield |
| Precipitation and isolation | Dropwise addition to ice-water mixture at 0–5 °C, organic solvent extraction | Pure crystalline product, minimal waste |
| Final substitution to install 4-chlorophenethyl group | Nucleophilic substitution on 4,6-dichloropyrimidine | Target compound formation, conditions vary |
This comprehensive overview synthesizes the key preparation methods for 4-Chloro-6-(4-chlorophenethyl)pyrimidine, focusing on the critical intermediates and reaction conditions that influence yield, purity, and environmental impact. The methods emphasize careful control of reaction parameters, use of anhydrous conditions, and efficient purification strategies to achieve high-quality products suitable for further application development.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-chlorophenethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(4-chlorophenethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-chlorophenethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences and similarities between 4-Chloro-6-(4-chlorophenethyl)pyrimidine and its analogs:
*Calculated based on molecular formula C12H10Cl2N2.
Key Observations :
- Fused Rings: Pyrazolo- and thieno-fused pyrimidines (e.g., ) exhibit enhanced planar rigidity, improving binding to biological targets like kinases .
- Substituent Effects : Chlorine atoms increase electrophilicity, facilitating nucleophilic substitution reactions, while bulky groups (e.g., phenethyl, trifluoromethyl) influence steric interactions and solubility .
Pharmacological Activities
Pyrimidine derivatives exhibit diverse biological activities, influenced by substituents:
Key Insights :
Physicochemical Properties
Critical properties impacting drug-likeness:
*Predicted using ChemDraw. †Estimated based on structural analogs.
Biological Activity
4-Chloro-6-(4-chlorophenethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine substituents and a phenethyl group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of 4-Chloro-6-(4-chlorophenethyl)pyrimidine, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Key Properties
- Molecular Formula : C13H10Cl2N2
- Molecular Weight : 275.14 g/mol
- CAS Number : 2092720-77-7
These properties suggest that the compound may exhibit lipophilic characteristics, which could affect its bioavailability and interaction with biological targets.
The biological activity of 4-Chloro-6-(4-chlorophenethyl)pyrimidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine atoms enhances the compound's ability to form hydrogen bonds and participate in π-π stacking interactions, potentially increasing its binding affinity.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, 4-Chloro-6-(4-chlorophenethyl)pyrimidine has shown promise in inhibiting tumor growth in xenograft models. The compound's mechanism may involve the modulation of the insulin-like growth factor (IGF) signaling pathway, which is critical in cancer progression.
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Preliminary data suggest that 4-Chloro-6-(4-chlorophenethyl)pyrimidine exhibits activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer efficacy of various pyrimidine derivatives, 4-Chloro-6-(4-chlorophenethyl)pyrimidine was tested in vitro against several cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, with an IC50 value indicative of its potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound revealed that it inhibited the growth of gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, suggesting that modifications to the chemical structure could enhance antimicrobial activity.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-6-(4-chlorophenethyl)pyrimidine, and how are key intermediates characterized?
The synthesis typically involves nucleophilic substitution and coupling reactions. For example, chlorobenzyl groups are introduced via thiol-mediated nucleophilic substitution, followed by coupling with a pyrimidine core under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key intermediates are characterized using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. What safety protocols are critical when handling 4-Chloro-6-(4-chlorophenethyl)pyrimidine in laboratory settings?
Mandatory precautions include:
- Use of PPE (nitrile gloves, lab coat, safety goggles).
- Conducting reactions in a fume hood or glovebox to avoid inhalation of volatile byproducts.
- Segregation of waste into halogenated organic containers for professional disposal. Safety data from structurally similar chlorinated pyrimidines highlight risks of skin irritation and respiratory toxicity, requiring adherence to H313/H333 hazard codes .
Q. How is the purity of 4-Chloro-6-(4-chlorophenethyl)pyrimidine validated, and what analytical methods are preferred?
Purity is assessed via HPLC (≥95% purity threshold) with UV detection at 254 nm. Complementary techniques include TLC (silica gel, ethyl acetate/hexane eluent) and melting point analysis. For trace impurities, GC-MS is employed to detect volatile byproducts like residual solvents or chlorinated derivatives .
Q. What are the primary biological screening assays used to evaluate this compound’s activity?
Initial screens include:
- Antimicrobial susceptibility testing (MIC assays against Gram-positive/negative bacteria).
- Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity profiling (MTT assay on HEK-293 or HeLa cell lines) to establish IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from pharmacokinetic limitations. Strategies include:
- Metabolic stability assays (microsomal incubation + LC-MS to identify degradation products).
- Structural modification via SAR studies, focusing on substituent effects on logP and solubility (e.g., replacing chlorophenyl with pyridinyl groups) .
Q. What computational methods are used to predict the binding affinity of 4-Chloro-6-(4-chlorophenethyl)pyrimidine to target proteins?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are employed. Key parameters include:
Q. How do reaction conditions (solvent, catalyst, temperature) impact the yield of multi-step syntheses?
Optimization studies show:
- Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution efficiency by 15–20%.
- Pd/C or CuI catalysts enhance coupling reaction yields (from 60% to 85%) at 80–100°C.
- Lower temperatures (0–5°C) reduce side reactions during chlorination steps .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT): Real-time FTIR monitoring of reaction progress.
- Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, mixing rate).
- Recrystallization in ethanol/water (7:3 v/v) ensures consistent polymorphic form .
Notes
- Structural analogs and methodologies are cross-referenced from peer-reviewed synthesis and bioactivity studies.
- Safety protocols align with OSHA and ACS standards for chlorinated compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
